Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate
Overview
Description
“Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate” is a chemical compound with the molecular formula C12H10ClNO4 . It is an impurity of Nintedanib, a potent triple angiokinase inhibitor for VEGFR1/2/3, FGFR1/2/3 and PDGFRα/β . It is soluble in DMSO and is stored at -20°C .
Physical And Chemical Properties Analysis
“Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate” has a molecular weight of 267.66 . It is soluble in DMSO and is stored at -20°C .Scientific Research Applications
1. Intermolecular Interactions in Related Compounds
Research on related compounds, such as ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate, has provided insights into the molecular conformation and supramolecular packing in the solid state. This study used PIXEL and Hirshfeld surface analysis to quantitatively evaluate C–H···O and C–H···π intermolecular interactions, which contribute to the stability of crystal packing in these molecules (Dey, Ghosh, & Chopra, 2014).
2. Novel Indole Rearrangements
Research has also been conducted on the rearrangement of ethyl 3-methylindole-2-carboxylate to ethyl 3-methyl-2-oxoindoline-3-carboxylate. This transformation, along with halogenation, was effected by various reagents, demonstrating the chemical versatility and potential applications of these compounds in synthesis (Acheson, Prince, & Procter, 1979).
3. Synthesis and Properties of Related Derivatives
Another study focused on the synthesis and characterization of N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters. These derivatives show promising biological activity, indicating the potential application of similar compounds, such as Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate, in medicinal chemistry (Altukhov, 2014).
4. Use as Protecting Group in Synthesis
The chloroacetyl group, similar to that in Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate, has been studied as a protecting group in the synthesis of complex organic molecules. One example is its use in the synthesis of glycosylated compounds, demonstrating its utility in organic chemistry (Matta & Barlow, 1976).
Future Directions
While specific future directions for “Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate” are not explicitly mentioned in the available literature, research in the field of heterocyclic compounds continues to be a vibrant area of study . The development of new synthetic methods and the exploration of novel reactions are potential future directions in this field.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like glutathione peroxidase 4 (gpx4), which plays a crucial role in preventing lipid peroxidation .
Mode of Action
It’s structurally related compound, rsl3, is known to inhibit gpx4, leading to an increase in lipid peroxidation and triggering a form of regulated cell death known as ferroptosis .
Biochemical Pathways
Inhibition of gpx4, as seen with rsl3, can disrupt the balance of reactive oxygen species and lead to oxidative stress, affecting various cellular pathways .
Result of Action
Compounds that inhibit gpx4, such as rsl3, can induce ferroptosis, a form of cell death characterized by lipid peroxidation .
properties
IUPAC Name |
methyl 1-(2-chloroacetyl)-2-oxo-3H-indole-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-18-12(17)8-3-2-7-5-10(15)14(9(7)4-8)11(16)6-13/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJVECSKUSTBFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(=O)N2C(=O)CCl)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162578 | |
Record name | Methyl 1-(2-chloroacetyl)-2,3-dihydro-2-oxo-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201162578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate | |
CAS RN |
1160293-25-3 | |
Record name | Methyl 1-(2-chloroacetyl)-2,3-dihydro-2-oxo-1H-indole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160293-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(2-chloroacetyl)-2,3-dihydro-2-oxo-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201162578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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